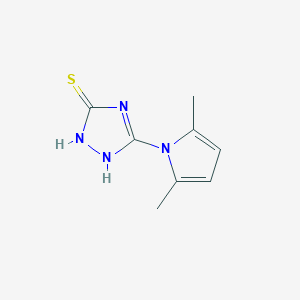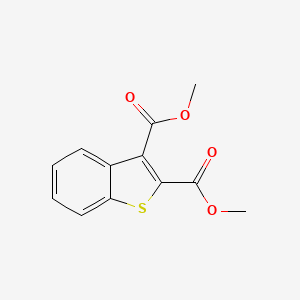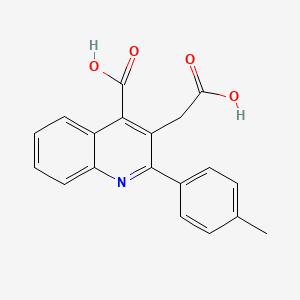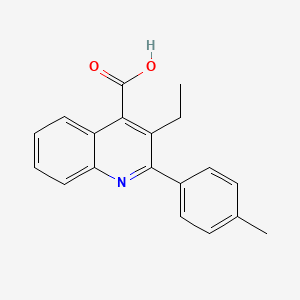![molecular formula C13H10ClN3S B7835570 2-[(3-chlorophenyl)methylsulfanyl]-3H-imidazo[4,5-c]pyridine CAS No. 217460-52-1](/img/structure/B7835570.png)
2-[(3-chlorophenyl)methylsulfanyl]-3H-imidazo[4,5-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-chlorophenyl)methylsulfanyl]-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features a unique structure combining a chlorophenyl group, a methylsulfanyl group, and an imidazo[4,5-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-chlorophenyl)methylsulfanyl]-3H-imidazo[4,5-c]pyridine typically involves the following steps:
Formation of the imidazo[4,5-c]pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor, such as 2-aminopyridine and an aldehyde or ketone.
Introduction of the methylsulfanyl group: This step involves the reaction of the imidazo[4,5-c]pyridine intermediate with a methylthiolating agent, such as methylthiol or a methylthiolating reagent.
Attachment of the chlorophenyl group: The final step involves the reaction of the methylsulfanyl-imidazo[4,5-c]pyridine intermediate with a chlorophenyl halide under suitable conditions, such as in the presence of a base and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-[(3-chlorophenyl)methylsulfanyl]-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Palladium on carbon (Pd/C), hydrogen gas, ethanol as a solvent.
Substitution: Amines or thiols, base (e.g., sodium hydroxide), dimethylformamide (DMF) as a solvent.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Phenyl-substituted imidazo[4,5-c]pyridine.
Substitution: Amino or thiol-substituted imidazo[4,5-c]pyridine derivatives.
Scientific Research Applications
2-[(3-chlorophenyl)methylsulfanyl]-3H-imidazo[4,5-c]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-[(3-chlorophenyl)methylsulfanyl]-3H-imidazo[4,5-c]pyridine depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. The chlorophenyl and methylsulfanyl groups can enhance its binding affinity and selectivity for these targets, leading to the modulation of specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-[(3-bromophenyl)methylsulfanyl]-3H-imidazo[4,5-c]pyridine: Similar structure with a bromophenyl group instead of a chlorophenyl group.
2-[(3-methylphenyl)methylsulfanyl]-3H-imidazo[4,5-c]pyridine: Similar structure with a methylphenyl group instead of a chlorophenyl group.
2-[(3-fluorophenyl)methylsulfanyl]-3H-imidazo[4,5-c]pyridine: Similar structure with a fluorophenyl group instead of a chlorophenyl group.
Uniqueness
2-[(3-chlorophenyl)methylsulfanyl]-3H-imidazo[4,5-c]pyridine is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorophenyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-3H-imidazo[4,5-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3S/c14-10-3-1-2-9(6-10)8-18-13-16-11-4-5-15-7-12(11)17-13/h1-7H,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYOWBQQHMLJQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=NC3=C(N2)C=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398872 |
Source


|
| Record name | 2-[(3-chlorophenyl)methylsulfanyl]-3H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217460-52-1 |
Source


|
| Record name | 2-[(3-chlorophenyl)methylsulfanyl]-3H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Ketospiro[chroman-2,1''-cyclohexane]-6-yl)oxyacetic acid ethyl ester](/img/structure/B7835495.png)
![Ethyl 1-benzyl-2-oxo-1,1',2,2',5',6',7',7a'-octahydrospiro[indole-3,3'-pyrrolizine]-2'-carboxylate](/img/structure/B7835498.png)
![ethyl 2-(4-methyl-1-oxo[1]benzothieno[2,3-d]pyridazin-2(1H)-yl)propanoate](/img/structure/B7835502.png)

![Ethyl 5-phenyl-2,3-dihydro[1,4]thiazino[2,3,4-hi]indole-6-carboxylate](/img/structure/B7835525.png)
![[6-(morpholin-4-ylsulfonyl)-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic acid](/img/structure/B7835529.png)
![[3-oxo-6-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic acid](/img/structure/B7835530.png)
![methyl 4-(4-chlorobenzyl)-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B7835546.png)
![6-(2-Chlorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol](/img/structure/B7835548.png)


![2-[(3-fluorobenzyl)thio]-3H-imidazo[4,5-c]pyridine](/img/structure/B7835565.png)
![3-{[(4-Bromophenyl)sulfonyl]amino}-3-(2-furyl)propanoic acid](/img/structure/B7835587.png)
